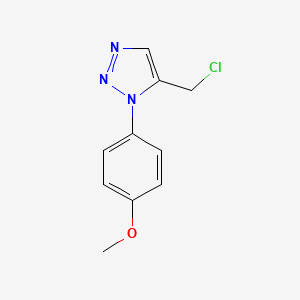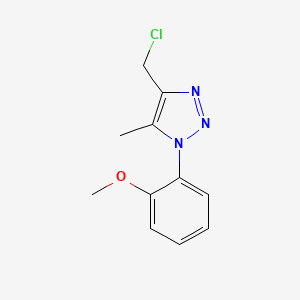![molecular formula C13H8Cl2O2S B1455719 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 20092-54-0](/img/structure/B1455719.png)
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Degradation Studies
- Polychlorinated Dibenzothiophenes (PCDTs) Analysis : Studies on environmental pollutants such as PCDTs have shown that chemical processes similar to those resulting in the formation of polychlorinated dibenzofurans (PCDFs) could be significant sources of environmental contamination. These processes often involve sulfur-containing organic chemicals, which could be relevant to understanding the environmental fate of sulfur-containing compounds like 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (Huntley et al., 1994).
Potential Biological and Pharmacological Activities
- Salicylic Acid Derivatives : Research into derivatives of salicylic acid, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, indicates potential anti-inflammatory, analgesic, and antiplatelet activities. These derivatives are studied for their therapeutic potential, suggesting that compounds with similar structures or functional groups could also possess significant biological activities (Tjahjono et al., 2022).
Pharmacokinetics and Toxicology
- Pharmacokinetic Analysis of Benzoic Acid : A study on benzoic acid, a compound structurally related to 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid, provided insights into its pharmacokinetics across different species, including rats, guinea pigs, and humans. This research could be pertinent for understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds (Hoffman & Hanneman, 2017).
Environmental and Food Safety
- Environmental Fate of Herbicides : Studies on 2,4-D, a widely used herbicide, offer insights into the environmental behavior of chlorophenoxy acids, which share some structural similarities with 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid. These studies highlight the importance of understanding the environmental impact and degradation pathways of such compounds (Islam et al., 2017).
Propriétés
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXGFUFMFJOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)

![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)


amine dihydrochloride](/img/structure/B1455645.png)
![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)